Triumbelletin
Overview
Description
Triumbelletin is a complex chemical compound with significant interest in the scientific community due to its unique structure and potential applications. The compound, along with its glycoside form, triumbellin, has been isolated from the bark of Daphne mezereum. Its molecular structure has been elucidated using various spectroscopic methods, including one- and two-dimensional NMR techniques, revealing a tricoumarin glycoside structure (Kreher, Wagner, & Neszmélyi, 1990).
Synthesis Analysis
The synthesis of triumbelletin involves the isolation process from natural sources, specifically the bark of Daphne mezereum. This process also led to the identification of several other compounds, such as coumarins and diterpene esters, showcasing the diversity of chemical constituents in the plant. The elucidation of triumbelletin's structure was significantly aided by theoretical conformation energy calculations, helping to understand its possible conformations in solution (Kreher, Wagner, & Neszmélyi, 1990).
Molecular Structure Analysis
Triumbelletin's molecular structure is characterized by its tricoumarin backbone, which is a rare feature among natural compounds. Its structural elucidation was achieved through comprehensive NMR spectroscopy, including two-dimensional phase-sensitive NOE experiments. These studies provided a detailed insight into the compound's chemical nature and its structural conformation in solution (Kreher, Wagner, & Neszmélyi, 1990).
Scientific Research Applications
Cholesterol Metabolism Studies : Triumbelletin has been used in studies to understand cholesterol metabolism in normal and hypercholesterolemic rabbits, particularly for turnover studies on aortic cholesterol (Biggs & Kritchevsky, 1951).
Addiction Research : It enhances heroin-induced histone H3 phosphoacetylation in the nucleus accumbens, which may play a critical role in heroin addiction (Sheng et al., 2011).
Anticancer Effects in Acute Myeloid Leukemia (AML) : Triumbelletin induces cell death in leukemic HL-60 cells through a JNK-mediated apoptosis pathway, suggesting its potential as an anticancer agent (Chien et al., 2017).
α-Glucosidase Inhibition : It acts as a specific α-glucosidase inhibitor, showing potential in the treatment of diabetes and as an antioxidant (Soltani et al., 2023).
Stroke Research : Demonstrating preclinical efficacy in reducing stroke-induced infarcts and improving neurological deficits (Macrae, 2011).
Isolation from Daphne mezereum Bark : Identified as a tricoumarin glycoside from Daphne mezereum bark (Kreher et al., 1990).
Chondroprotective Role : Exhibits anticatabolic, anti-inflammatory, and antiapoptotic effects in rat chondrocytes, suggesting its use in osteoarthritis treatment (Sun et al., 2019).
Cytotoxicity in Cancer : Shows moderate cytotoxic activities against cancer-derived cell lines, possibly inducing apoptotic cell death (Wang et al., 2018).
Cancer Chemoprevention : Considered safe enough for clinical development as a cancer chemopreventive agent (Verschoyle et al., 2005).
Treatment of Health-Related Disorders : Potential medicinal properties and pharmacological activities against cancer, inflammation, neurodegeneration, atherosclerosis, and diabetes (Patel, 2021).
Safety And Hazards
Future Directions
Triumbelletin is a natural product from Wikstroemia indica and has been found to have anti-tumor activity . This suggests potential for future research and development in the field of cancer therapeutics.
Relevant Papers The search results mention a paper titled “Phenolic Constituents from Rhizome of Wikstroemia indica and Their Anti-tumor Activity” published in Natural Product Research & Development, 2014, 26 (6):851-5 . This paper discusses the isolation of seventeen phenolic constituents from the rhizome of Wikstroemia indica, including Triumbelletin. The paper also mentions that some of these compounds exhibited different activities against colon cancer cell lines SW480 and SW620 .
properties
IUPAC Name |
7-hydroxy-8-(7-hydroxy-2-oxochromen-8-yl)-3-(2-oxochromen-7-yl)oxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H14O9/c28-17-7-2-14-5-10-22(31)35-25(14)23(17)24-18(29)8-3-15-11-20(27(32)36-26(15)24)33-16-6-1-13-4-9-21(30)34-19(13)12-16/h1-12,28-29H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHDMCIEKMVPIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC3=CC4=C(C(=C(C=C4)O)C5=C(C=CC6=C5OC(=O)C=C6)O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H14O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triumbelletin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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